molecular formula C17H29N3OS B6942809 N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide

N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide

Cat. No.: B6942809
M. Wt: 323.5 g/mol
InChI Key: FOXYZGKGQBHVFK-UHFFFAOYSA-N
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Description

N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a butanamide group

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS/c1-13-18-15(12-22-13)6-5-7-16(21)19-14-8-10-20(11-9-14)17(2,3)4/h12,14H,5-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXYZGKGQBHVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCCC(=O)NC2CCN(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a cyclization reaction involving α-haloketones and thiourea under acidic conditions.

    Coupling of the Piperidine and Thiazole Rings: The piperidine and thiazole rings are coupled using a suitable linker, such as a butanoyl chloride, in the presence of a base like triethylamine.

    Final Amidation Step: The final step involves the amidation of the intermediate product with tert-butylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)propionamide
  • N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)hexanamide

Uniqueness

N-(1-tert-butylpiperidin-4-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for various research applications.

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